molecular formula C17H8Br4O4 B1233303 Rubrolide A

Rubrolide A

Cat. No.: B1233303
M. Wt: 595.9 g/mol
InChI Key: RQFYDYMMVXKTBY-BNNQUZSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubrolide A is a γ-butenolide secondary metabolite originally isolated from marine tunicates such as Ritterella rubra and Synoicum kuranui . It serves as a crucial lead compound in medicinal and agricultural chemistry due to its potent bioactivities and its role as a synthetic precursor for novel analogues . In anticancer research, this compound and its synthetic analogues have demonstrated significant cytotoxic activity against a diverse panel of human tumor cell lines, including HL-60 (leukemia), HCT-116 (colon), SF-295 (central nervous system), and OVCAR-8 (ovarian) . Mechanistic studies on active analogues indicate that the antitumor effects are mediated through the induction of endoplasmic reticulum stress, upregulation of the PERK-eIF2α-CHOP pathway, and an increase in intracellular reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells . In agricultural research, this compound provides the structural blueprint for developing new herbicides . Synthetic rubrolide analogues have been identified as effective inhibitors of the photosynthetic electron transport chain in chloroplasts . These compounds primarily act on the reducing side of Photosystem II (PSII), interfering with electron flow at the QB level by binding to the D1 protein, a mode of action similar to that of commercial herbicides like Diuron . The structure-activity relationship (SAR) for this inhibition is strongly influenced by the redox potential and hydrosolubility of the analogues . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C17H8Br4O4

Molecular Weight

595.9 g/mol

IUPAC Name

(5Z)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H8Br4O4/c18-10-1-7(2-11(19)16(10)23)3-14-9(6-15(22)25-14)8-4-12(20)17(24)13(21)5-8/h1-6,23-24H/b14-3-

InChI Key

RQFYDYMMVXKTBY-BNNQUZSASA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br

Synonyms

rubrolide A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Rubrolide F’s 3,5-dibromo substitution correlates with enhanced herbicidal activity .
  • Synthetic Accessibility : Rubrolides E, C, and F are synthesized efficiently via Darzens/aldol reactions, enabling scalable production .
  • Natural vs. Synthetic : Natural rubrolides (A, S) are isolated from marine organisms, while others (E, F, C) are synthesized, allowing structural optimization.

Herbicidal Activity

Compound Target Organism Inhibition Rate/IC₅₀ Mechanism
Rubrolide F Brassica napus (roots) 72.8% growth inhibition at 0.2 mM Photosynthesis inhibition
Rubrolide E Brassica napus Moderate inhibition (data not shown) Likely similar to Rubrolide F
Rubrolide C Brassica napus Lower activity than F Underexplored

Highlight : Rubrolide F’s brominated structure enhances its potency, making it a candidate for herbicide development .

Anticancer Activity

Compound Cell Line (Cancer Type) RC₅₀/IC₅₀ Mechanism
Rubrolide E HL-60 (leukemia) 3.00 μM (RC₅₀) Apoptosis induction, G0/G1 arrest
Synthetic Analogues HCT-116 (colon) <5 μM (RCV >80%) Halogen-dependent cytotoxicity

Note: Synthetic analogues with halogen substitutions (e.g., 10a, 14i) exhibit superior anticancer effects, mirroring Rubrolide F’s halogen-driven bioactivity .

Antiviral Activity

Compound Virus Target IC₅₀ Source
Rubrolide S Influenza A (H1N1) 87.1 μM Marine fungus (Aspergillus terreus)
Rubrolide E Influenza (H3N2) 57.4 μM (minor) Aspergillus sydowii fungus

Insight : Rubrolide S’s unique structure contributes to its stronger antiviral profile compared to other analogues .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Halogenation (Br, Cl) and methoxy groups enhance bioactivity across herbicidal and anticancer applications .
  • Synthetic Feasibility : Efficient total synthesis routes (e.g., 5-step synthesis for Rubrolides E, C, F) enable structural diversification .
  • Ecological Relevance : Natural rubrolides (A, S) highlight marine ecosystems as underexplored reservoirs of bioactive compounds .

Preparation Methods

Retrosynthetic Analysis

The core structure of Rubrolides consists of a γ-benzylidene-β-aryl-furan-2(5H)-one scaffold. Retrosynthetically, this compound can be dissected into two key fragments:

  • A 3,4-dichlorofuran-2(5H)-one intermediate for halogenation.

  • A substituted benzaldehyde for the benzylidene moiety.
    The convergent synthesis involves Suzuki-Miyaura coupling for aryl introduction and vinylogous aldol condensation for benzylidene formation.

Halogenation and Suzuki Coupling

A palladium-catalyzed Suzuki coupling introduces the β-aryl group to 3,4-dichlorofuran-2(5H)-one. For example, Rubrolide B synthesis employs tetronic acid as a starting material, which undergoes chlorination followed by cross-coupling with arylboronic acids.

Vinylogous Aldol Condensation

The γ-benzylidene group is installed via a vinylogous aldol reaction between silyl-protected furanones and aromatic aldehydes. This step is critical for establishing the exocyclic double bond and requires careful control of stereochemistry.

Detailed Synthetic Procedures

Synthesis of 3,4-Dichlorofuran-2(5H)-one

Procedure (adapted from):

  • Chlorination : Treat tetronic acid (1.0 equiv) with SOCl₂ (2.5 equiv) in anhydrous CH₂Cl₂ at 0°C.

  • Stirring : React for 12 h at 60°C under nitrogen.

  • Workup : Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1).
    Yield : 68–75%.

Vinylogous Aldol Condensation for γ-Benzylidene Formation

Stepwise Protocol (from):

  • Silylation : Treat 3-chloro-4-aryl-furan-2(5H)-one with TBDMSOTf (2.0 equiv) and i-Pr₂NEt (3.0 equiv) in CH₂Cl₂ at 0°C.

  • Aldol Reaction : Add substituted benzaldehyde (1.2 equiv), stir at 0°C for 1 h, then at room temperature for 2 h.

  • Elimination : Introduce DBU (2.0 equiv) to eliminate TBSOH, forming the benzylidene double bond.

  • Purification : Silica gel chromatography (hexane/EtOAc gradient).
    Yield : 12–57%, depending on aldehyde substituents.

Optimization and Challenges

Regioselectivity in Halogenation

Chlorination at the 3- and 4-positions of the furanone core is achieved using Cl₂ gas generated in situ from KMnO₄ and HCl. Competing bromination can occur if NaBr is present, necessitating strict control of halogen sources.

Stereochemical Control

The vinylogous aldol step produces Z/E isomers, with ratios influenced by the aldehyde’s electronic properties. For example, electron-deficient aldehydes favor Z-isomers (up to 3:1 ratio).

Yield Optimization

Key Factors :

  • Catalyst Loading : Increasing Pd(PPh₃)₄ to 0.1 equiv improves Suzuki coupling yields to 50%.

  • Solvent Systems : Using DMF instead of toluene/H₂O in Suzuki reactions enhances solubility but may reduce regioselectivity.

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Reference
HalogenationSOCl₂, CH₂Cl₂, 60°C68–75
Suzuki CouplingPd(PPh₃)₄, Bu₄NBr, 60°C35–41
Aldol CondensationTBDMSOTf, DBU, CH₂Cl₂12–57

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rubrolide A
Reactant of Route 2
Rubrolide A

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